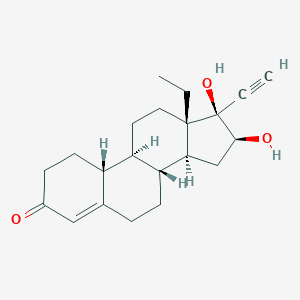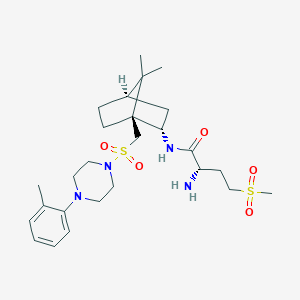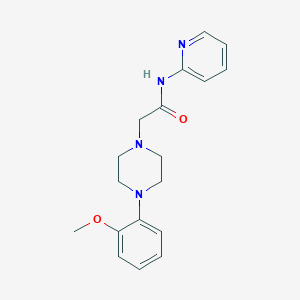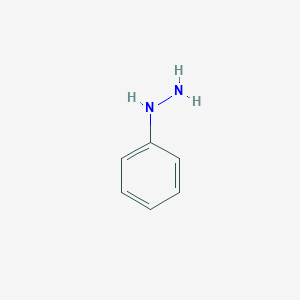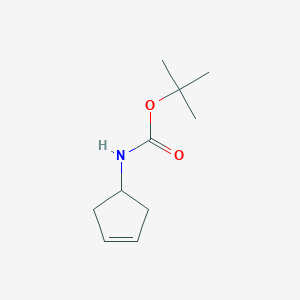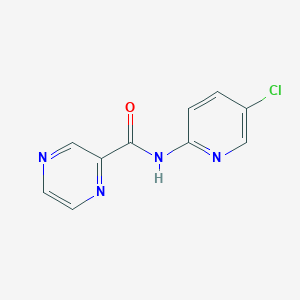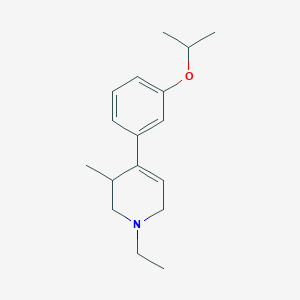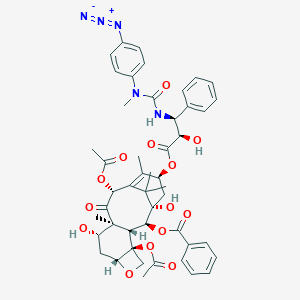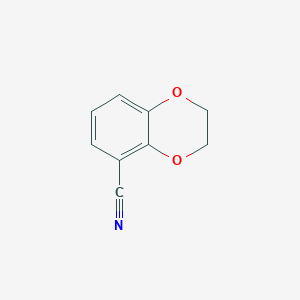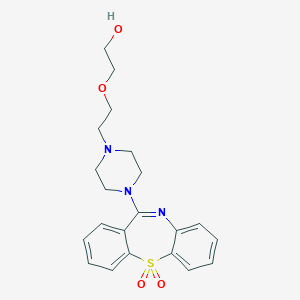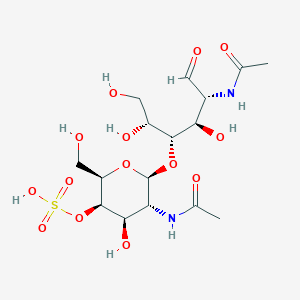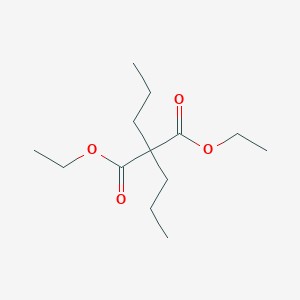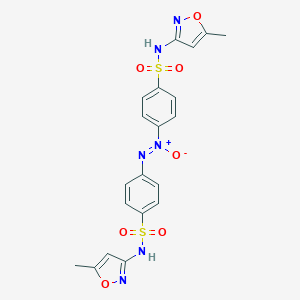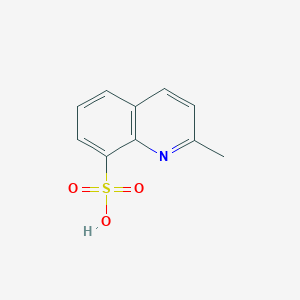
Quinaldine-8-sulfonic acid
Descripción general
Descripción
Quinaldine-8-sulfonic acid, also known as 8-Quinolinesulfonic acid or quinoline-8-sulfonic acid, is a chemical compound . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, such as Quinaldine-8-sulfonic acid, has been a topic of interest in recent years . Various methods have been explored, including green and clean syntheses using alternative reaction methods . These methods include synthesis by microwave, using clay or other catalysts that can be recycled and reused, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of Quinaldine-8-sulfonic acid has been studied using various methods . In one study, a solvent-assisted co-grinding method was used to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ). Theoretical characterization was carried out to determine spectroscopic and electronic properties .Chemical Reactions Analysis
Quinoline and its derivatives, including Quinaldine-8-sulfonic acid, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The reaction mechanisms have been discussed in various studies, and the reaction conditions and yields of the target products have also been provided .Aplicaciones Científicas De Investigación
Synthesis of Quinoline Derivatives
- Quinaldine and its derivatives, including Quinaldine-8-sulfonic acid, have been used in the Doebner-Miller reaction in flow chemistry. This method is a rapid and green approach for synthesizing 2-methylquinolines, demonstrating the compound's utility in organic synthesis (Yalgin, Luart, & Len, 2016).
Fluorescent Probing of Ligand-Binding Ability
- Quinaldine-8-sulfonic acid has been used as a fluorescent probe in studies examining the ligand-binding ability of blood plasma proteins. Such studies provide insights into the blood deposition and transport of biomediators and drugs, critical for optimizing drug administration in clinical practice (Ivanov et al., 2002).
Interaction with Sulfonic-Acid Cationites
- Research has explored the interaction of quinaldine bases like Quinaldine-8-sulfonic acid with sulfonic-acid cationites. This study is significant for developing ligand-sorptional methods for extracting quinoline from mixtures, which can be used in small-scale chemistry based on coke byproducts (Zabarina, Kraynova, & Ostapova, 2016).
Antifungal Activity
- Quinaldine-8-sulfonic acid has shown potential in antifungal applications. Studies suggest that its chemical structure may contribute to a nonchelating mechanism responsible for fungal toxicity, demonstrating its potential use in antifungal treatments (Gershon, Gershon, & Clarke, 2004).
Complex Formation and Fluorescence
- The compound has been used in compleximetric titrations, leveraging its ability to form fluorescent complexes with bivalent cations. This application is pivotal in analytical chemistry for the selective and sensitive detection of metal ions (Bishop, 1966).
Microbial Metabolism Studies
- Quinaldine-8-sulfonic acid has been a subject of research in microbial metabolism. Studies with bacterial strains like Arthrobacter sp. have provided insights into the biodegradation pathways of quinaldine, crucial for understanding environmental impacts and bioremediation strategies (Hund, de Beyer, & Lingens, 1990).
Application in Bioanalytical Chemistry
- The compound has been employed in capillary zone electrophoresis for separating and detecting metal cations. This novel method demonstrates the versatility of Quinaldine-8-sulfonic acid in analytical techniques like fluorimetry (Swaile & Sepaniak, 1991).
Safety And Hazards
Quinaldine-8-sulfonic acid is considered a corrosive material . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
Quinoline derivatives, including Quinaldine-8-sulfonic acid, have a wide range of applications in medicinal and industrial chemistry . They are considered a unique class of pharmacophores present in various therapeutic agents . Future research may focus on developing more sustainable and environmentally friendly synthesis methods, as well as exploring the potential therapeutic applications of these compounds .
Propiedades
IUPAC Name |
2-methylquinoline-8-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-7-5-6-8-3-2-4-9(10(8)11-7)15(12,13)14/h2-6H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBMDUMZTUVHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589593 | |
| Record name | 2-Methylquinoline-8-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinaldine-8-sulfonic acid | |
CAS RN |
146257-38-7 | |
| Record name | Quinaldine-8-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146257387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylquinoline-8-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINALDINE-8-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31B61QBB1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



